

A Technical Guide to "Raf Inhibitor 1": Unraveling Ambiguity and Detail

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Compound of Interest		
Compound Name:	Raf inhibitor 1	
Cat. No.:	B608895	Get Quote

The term "Raf inhibitor 1" is not uniquely assigned to a single chemical entity in scientific literature and commercial catalogs. It is most commonly associated with two distinct compounds: a potent pan-Raf inhibitor (CAS 1093100-40-3) and the well-characterized c-Raf inhibitor, GW5074 (CAS 220904-83-6). This guide provides an in-depth technical overview of the chemical structure, properties, and biological activities of both molecules to provide clarity for researchers, scientists, and drug development professionals.

Part 1: Pan-Raf Inhibitor (CAS 1093100-40-3)

This compound, also referred to as B-**Raf inhibitor 1**, is a highly potent inhibitor of multiple Raf kinase isoforms.[1][2][3]

Chemical Structure and Properties

The chemical and physical properties of this pan-Raf inhibitor are summarized in the table below.



Property	Value
IUPAC Name	N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-isoquinolinediamine
CAS Number	1093100-40-3[1][4]
Molecular Formula	C26H19CIN8[1][4]
Molecular Weight	478.94 g/mol [1][4]
Appearance	Light yellow to yellow solid[4]
Solubility	DMSO: 96 mg/mL (200.44 mM)[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years[4]
SMILES	CC1=CC=C2C(C=CN=C2NC3=CC=C(CI)C=C3) =C1NC4=NC=CC=C4C5=NC=NC6=C5N=CN6[4]

Mechanism of Action and Biological Activity

This pan-Raf inhibitor demonstrates potent, low nanomolar inhibition against wild-type and mutant forms of B-Raf, as well as c-Raf.[3][4] It is classified as a type IIA Raf inhibitor, which binds to and stabilizes the inactive, DFG-out conformation of B-Raf.[4] In this conformation, the ATP-binding pocket is partially occupied by Phe595 and Gly596 of the DFG motif, preventing kinase activity.[4]

The inhibitory activity of this compound is detailed in the following table.

Target	Inhibition Constant (Ki)
B-Raf (Wild-Type)	1 nM[3][4]
B-Raf (V600E)	1 nM[3][4]
c-Raf	0.3 nM[3][4]



In cellular assays, it effectively inhibits the proliferation of cancer cell lines harboring the B-Raf V600E mutation.[4]

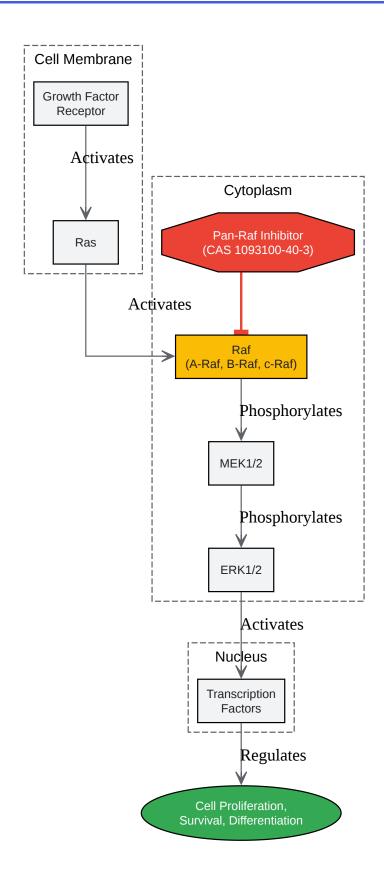
Cell Line	IC50
A375 (Melanoma, B-Raf V600E)	0.31 μM[4]
HCT-116 (Colon Carcinoma)	0.72 μM[4]

The inhibitor has also been shown to increase tumor growth in a MIA PaCa-2 mouse xenograft model at doses of 5 and 10 mg/kg per day.[5]

Signaling Pathway

The primary mechanism of action for this pan-Raf inhibitor is the direct inhibition of Raf kinases, which are central components of the MAPK/ERK signaling cascade. This pathway regulates cell proliferation, differentiation, and survival.[6][7] By blocking Raf activity, the inhibitor prevents the downstream phosphorylation of MEK and subsequently ERK, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating B-Raf mutations.





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Caption: Pan-Raf inhibitor blocking the MAPK/ERK signaling pathway.



Part 2: GW5074 (CAS 220904-83-6)

GW5074 is a well-studied synthetic compound, often cited as a selective c-Raf inhibitor.[6][8]

Chemical Structure and Properties

The key chemical and physical properties of GW5074 are presented below.

Property	Value
IUPAC Name	3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo- 1,3-dihydro-indol-2-one[9]
CAS Number	220904-83-6[9]
Molecular Formula	C15H8Br2INO2[9]
Molecular Weight	520.94 g/mol [8]
Appearance	Yellow to orange solid[10]
Solubility	Ethanol: up to 1 mM; DMSO: up to 100 mM[10]
Storage	Desiccate at -20°C
SMILES	O=C1NC2=C(C=C(I)C=C2)/C1=C/C3=CC(Br)= C(O)C(Br)=C3[9]

Mechanism of Action and Biological Activity

In vitro, GW5074 is a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[8] It displays high selectivity (>100-fold) for c-Raf over a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[11]

However, the in vivo and cellular effects of GW5074 can be more complex and context-dependent. In neuronal cultures, treatment with GW5074 can paradoxically lead to the activation of c-Raf and B-Raf, stimulating the Raf-MEK-ERK pathway.[12] Despite this, GW5074 exhibits neuroprotective effects, preventing apoptosis through a mechanism that is independent of MEK-ERK and Akt signaling.[12] This neuroprotective pathway is suggested to involve the activation of Ras and the transcription factor NF-kB.[12] Further studies have indicated that the neuroprotective action of GW5074 is mediated by the activation of B-Raf,

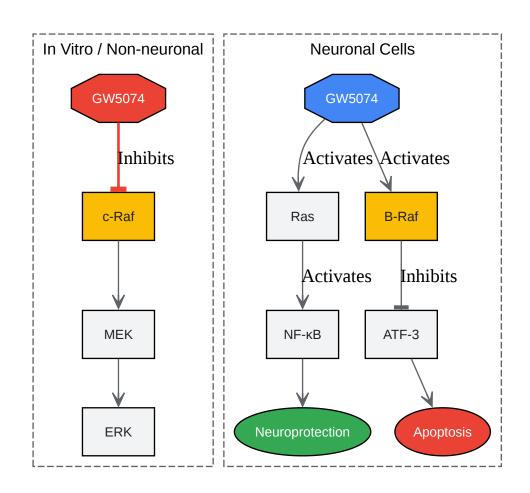


which in turn inhibits the expression of the pro-apoptotic activating transcription factor-3 (ATF-3).[13][14]

GW5074 has also been reported to have other biological activities, including antibacterial effects against Gram-positive bacteria.[9]

Signaling Pathway

The dual nature of GW5074's activity is depicted in the signaling pathway diagram below, illustrating both its in vitro inhibitory action and its complex, MEK-ERK-independent neuroprotective signaling in neuronal cells.



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Caption: Dual mechanism of GW5074 in different biological contexts.

Experimental Protocols



In Vitro Raf Kinase Assay

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against Raf kinases, often by measuring the phosphorylation of a substrate like MEK.

Materials:

- Purified recombinant Raf kinase (e.g., c-Raf, B-Raf)
- Kinase substrate (e.g., inactive MEK1)
- Test inhibitor (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[8]
- [y-32P]ATP or unlabeled ATP for non-radioactive methods
- ATP solution
- 96-well plates
- Phosphocellulose paper or other capture method for radiolabeling
- Scintillation counter or luminescence plate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- In a 96-well plate, add the kinase reaction buffer, the Raf kinase substrate (MEK1), and the diluted test inhibitor.
- Add the purified Raf kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.



- Start the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection) to each well.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot an aliquot of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the effect of a compound on cell proliferation and viability.[15][16]

Materials:

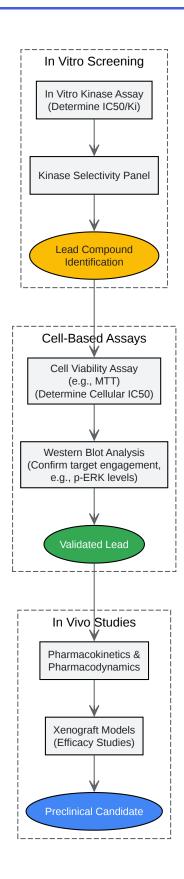
- Cancer cell line of interest (e.g., A375)
- Complete cell culture medium
- · Test inhibitor
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
- Solubilization solution (e.g., SDS-HCl solution or DMSO)[15]
- 96-well cell culture plates
- · Multichannel pipette
- Microplate reader



Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
- Prepare serial dilutions of the test inhibitor in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the cells for the desired treatment period (e.g., 72 hours).
- After incubation, add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]
- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
- Carefully remove the medium containing MTT and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control and determine the IC50 value.





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Caption: General workflow for the screening and validation of Raf inhibitors.



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